molecular formula C9H8F3IO B8161947 1-Iodo-2-methyl-4-(2,2,2-trifluoroethoxy)benzene

1-Iodo-2-methyl-4-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B8161947
M. Wt: 316.06 g/mol
InChI Key: NJPGNJGMUDQEAH-UHFFFAOYSA-N
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Description

1-Iodo-2-methyl-4-(2,2,2-trifluoroethoxy)benzene is an organic compound characterized by the presence of iodine, methyl, and trifluoroethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Iodo-2-methyl-4-(2,2,2-trifluoroethoxy)benzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2-methyl-4-(2,2,2-trifluoroethoxy)benzene using iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-2-methyl-4-(2,2,2-trifluoroethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide yields 1-methoxy-2-methyl-4-(2,2,2-trifluoroethoxy)benzene.

Scientific Research Applications

1-Iodo-2-methyl-4-(2,2,2-trifluoroethoxy)benzene has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-Iodo-2-methyl-4-(2,2,2-trifluoroethoxy)benzene exerts its effects is primarily through its ability to undergo electrophilic aromatic substitution reactionsThis reactivity is leveraged in synthetic chemistry to create a wide range of derivatives with specific functional properties .

Comparison with Similar Compounds

  • 1-Iodo-4-(trifluoromethyl)benzene
  • 1-Iodo-2,4-dimethylbenzene
  • 4-(Trifluoromethoxy)iodobenzene

Uniqueness: 1-Iodo-2-methyl-4-(2,2,2-trifluoroethoxy)benzene is unique due to the presence of both iodine and trifluoroethoxy groups, which impart distinct chemical reactivity and physical properties. Compared to similar compounds, it offers a unique combination of electrophilic and nucleophilic sites, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-iodo-2-methyl-4-(2,2,2-trifluoroethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3IO/c1-6-4-7(2-3-8(6)13)14-5-9(10,11)12/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPGNJGMUDQEAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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